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Bis(benzo[d]oxazol-2-ylmethyl)sulfane

Cat. No.: B14470978
CAS No.: 66000-36-0
M. Wt: 296.3 g/mol
InChI Key: ROAXLGSFGIOFMH-UHFFFAOYSA-N
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Description

Significance of Benzoxazole (B165842) Scaffolds in Advanced Chemical Research

The benzoxazole nucleus, a bicyclic system comprising a fused benzene (B151609) and oxazole (B20620) ring, is a privileged scaffold in medicinal chemistry and materials science. researchgate.net Benzoxazole derivatives are known to exhibit a broad spectrum of biological activities, making them a focal point for drug discovery programs. researchgate.net

Extensive research has demonstrated that compounds incorporating the benzoxazole framework can possess significant antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. researchgate.netwisdomlib.orgnih.gov The versatility of the benzoxazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. This adaptability has led to the development of a vast library of benzoxazole-containing compounds with a wide array of therapeutic potentials. researchgate.net

The biological activity of benzoxazole derivatives is often attributed to their ability to interact with various biological targets. Their planar structure can facilitate intercalation with DNA, and the presence of heteroatoms allows for hydrogen bonding and other non-covalent interactions with enzymes and receptors. researchgate.net

Table 1: Reported Biological Activities of Benzoxazole Derivatives

Biological Activity Reference
Antimicrobial researchgate.netresearchgate.net
Antifungal researchgate.netnih.gov
Anticancer researchgate.net
Anti-inflammatory researchgate.net

Role of Sulfur Linkages in Bis-Heterocyclic Systems

Unlike rigid linkers, the C-S-C bond angle in a sulfide (B99878) bridge provides a degree of rotational freedom, allowing the two benzoxazole moieties in Bis(benzo[d]oxazol-2-ylmethyl)sulfane to adopt various spatial orientations. This conformational flexibility can be critical for binding to biological targets, as it allows the molecule to adapt to the topography of a binding site.

Overview of Research Trajectories for this compound and Related Derivatives

While specific research dedicated to this compound is not extensively documented in publicly available literature, its structural components suggest several promising research directions. The synthesis of this compound is achievable, with a known precursor being 2-(chloromethyl)benzoxazole (CAS 41014-43-1). guidechem.comnih.gov The reaction of this precursor with a sulfide source, such as sodium sulfide, would provide a direct route to the target molecule.

Given the well-established and diverse biological activities of benzoxazole derivatives, a primary research trajectory for this compound would be the investigation of its pharmacological properties. researchgate.netresearchgate.netnih.gov

Potential Areas of Investigation:

Antimicrobial and Antifungal Activity: A significant body of research highlights the potent antimicrobial and antifungal properties of benzoxazoles. researchgate.netresearchgate.netnih.gov It is plausible that this compound, by presenting two benzoxazole units, could exhibit enhanced or synergistic activity against various pathogens. Screening this compound against a panel of bacteria and fungi would be a logical first step.

Anticancer Activity: Numerous benzoxazole derivatives have been evaluated for their potential as anticancer agents. researchgate.net The bis-benzoxazole structure could potentially interact with DNA or inhibit key enzymes involved in cancer cell proliferation.

Coordination Chemistry: The nitrogen atoms within the benzoxazole rings and the sulfur atom of the linker could act as coordination sites for metal ions. The synthesis and characterization of metal complexes of this compound could lead to the development of new catalysts or materials with interesting electronic or magnetic properties. A related compound, bis((1H-benzo[d]imidazol-2-yl)methyl)sulfane, has been shown to form complexes with mercury(II). nih.gov

Table 2: Physicochemical Properties of this compound

Property Value
CAS Number 66000-36-0
Molecular Formula C₁₆H₁₂N₂O₂S
Molecular Weight 296.3 g/mol
Synonyms 2,2'-[Sulfanediylbis(methylene)]bis(1,3-benzoxazole), bis(benzoxazol-2-ylmethyl) sulfide

Data sourced from Guidechem guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2O2S B14470978 Bis(benzo[d]oxazol-2-ylmethyl)sulfane CAS No. 66000-36-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66000-36-0

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylmethylsulfanylmethyl)-1,3-benzoxazole

InChI

InChI=1S/C16H12N2O2S/c1-3-7-13-11(5-1)17-15(19-13)9-21-10-16-18-12-6-2-4-8-14(12)20-16/h1-8H,9-10H2

InChI Key

ROAXLGSFGIOFMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CSCC3=NC4=CC=CC=C4O3

Origin of Product

United States

Synthetic Methodologies for Bis Benzo D Oxazol 2 Ylmethyl Sulfane and Analogues

Direct Synthesis Approaches for Bis(benzo[d]oxazol-2-ylmethyl)sulfane

Direct approaches focus on the condensation and cyclization of precursors to form the final bis-benzoxazole structure. These methods often rely on well-established reactions for heterocycle formation and are characterized by their straightforward, albeit sometimes multi-step, nature.

Multi-step pathways are fundamental to creating complex bis-benzoxazole derivatives, allowing for precise control over the final structure. A common strategy involves the initial synthesis of functionalized benzoxazole (B165842) monomers, which are subsequently coupled. For instance, a benzoxazole moiety with a reactive group, such as a halogen or a hydroxyl group, can be prepared and then dimerized. cam.ac.uk

A representative multi-step synthesis might begin with the acylation of a substituted 2-aminophenol (B121084), followed by cyclization to form the benzoxazole ring. The resulting benzoxazole intermediate can then be functionalized at a specific position, for example, by introducing a chloromethyl group. The final step would involve a nucleophilic substitution reaction where two equivalents of the chloromethyl-benzoxazole are reacted with a sulfur nucleophile, such as sodium sulfide (B99878), to yield the target this compound. This stepwise approach is highly versatile, enabling the synthesis of a diverse library of analogues by simply varying the starting 2-aminophenol or the coupling agent. nih.gov

2-Mercaptobenzoxazole (B50546) is a readily available and highly versatile precursor for the synthesis of various thio-substituted benzoxazole derivatives, including the target sulfane. researchgate.netresearchgate.net The thiol group provides a reactive handle for introducing the sulfur-containing linker.

One direct pathway involves the reaction of 2-mercaptobenzoxazole with a suitable electrophile. For example, its sodium salt, generated by treatment with a base like sodium ethoxide, can be reacted with a dihalide linker. nih.gov A two-step approach has been successfully employed to synthesize analogues. This process begins with the reaction of 2-mercaptobenzoxazole with chloroacetyl chloride to produce S-benzo[d]oxazol-2-yl 2-chloroethanethioate. researchgate.net This activated intermediate can then be reacted with a dinucleophile, such as a diamine, to yield a complex bis-benzoxazole structure. researchgate.net Adapting this methodology, the synthesis of the target sulfane could be envisioned by reacting two equivalents of 2-mercaptobenzoxazole with a one-carbon bridging electrophile like dichloromethane (B109758) under basic conditions.

The following table details the synthesis of various acetohydrazide derivatives starting from 2-mercaptobenzoxazole, illustrating its utility as a foundational precursor. mdpi.com

Compound NameYield (%)Melting Point (°C)
(E/Z)-N'-(3,4-dichlorobenzylidene)-2-(benzo[d]oxazol-2-ylthio)acetohydrazide86193–195
(E/Z)-N'-(1H-indol-3-ylmethylene)-2-(benzo[d]oxazol-2-ylthio)acetohydrazide83264–267
(E/Z)-N'-(4-hydroxy-3-methoxybenzylidene)-2-(benzo[d]oxazol-2-ylthio)acetohydrazide60150–153

Polyphosphoric acid (PPA) is a widely used and effective reagent in organic synthesis, serving as both a catalyst and a dehydrating agent for cyclization reactions. ccsenet.org It is particularly effective for the synthesis of benzoxazoles from 2-aminophenols and carboxylic acids. semanticscholar.orgresearchgate.net This reaction, known as the Phillips condensation, proceeds through the formation of an intermediate 2-hydroxybenzanilide, which then undergoes acid-catalyzed ring closure to form the benzoxazole ring. semanticscholar.org

In the context of bis-benzoxazole synthesis, PPA can be used in a one-pot reaction to simultaneously form both benzoxazole rings. This would involve the condensation of two equivalents of a 2-aminophenol with a dicarboxylic acid, such as thiodiacetic acid, in PPA at elevated temperatures. The PPA facilitates both the initial amide bond formation and the subsequent dehydrative cyclization. researchgate.net The viscosity of PPA often requires reaction temperatures above 60°C for effective stirring. ccsenet.org Microwave irradiation has also been employed to accelerate PPA-catalyzed benzoxazole synthesis, significantly reducing reaction times. researchgate.netbeilstein-journals.org

Oxidative condensation provides another route to benzoxazole scaffolds. These methods often involve the reaction of a 2-aminophenol with an aldehyde to form a phenolic Schiff base (an N-benzylidene-2-aminophenol intermediate), which then undergoes intramolecular oxidative cyclization to yield the 2-substituted benzoxazole. nih.govacs.org Various oxidizing agents can be employed, including elemental sulfur, oxygen (air), or iodine. organic-chemistry.orgrsc.org

For the synthesis of bis-benzoxazole structures, this approach could be adapted by using a dialdehyde (B1249045) as the starting material. Reaction of a dialdehyde, such as thiocarbaldehyde, with two equivalents of a 2-aminophenol would generate a bis-Schiff base intermediate. Subsequent intramolecular oxidative cyclization at both ends of the molecule would furnish the desired bis-benzoxazole product. The choice of oxidant and reaction conditions is critical to ensure high yields and prevent the formation of side products. researchgate.net

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalytic methods, particularly those employing transition metals, offer efficient and versatile pathways for constructing complex molecules like bis-benzoxazole derivatives. These reactions often proceed under milder conditions and with higher atom economy compared to classical methods.

Transition metal catalysts, such as those based on copper, palladium, or rhodium, are powerful tools for forming C-O, C-N, and C-S bonds, which are crucial steps in the synthesis of benzoxazole derivatives. rsc.orgchim.it Copper-catalyzed reactions, for example, are well-established for the intramolecular cyclization of 2-haloanilides to form benzoxazoles. organic-chemistry.org This process is believed to proceed via an oxidative addition/reductive elimination pathway. organic-chemistry.org

In the synthesis of bis-benzoxazole sulfane analogues, a transition metal catalyst could be used for the key bond-forming steps. One potential strategy involves a palladium-catalyzed cross-coupling reaction. For instance, two equivalents of a 2-halobenzoxazole could be coupled with a sulfur source like sodium sulfide in a Pd-catalyzed reaction to form the thioether bridge. Alternatively, a copper(I) iodide-catalyzed domino acylation-annulation reaction could be employed to build the benzoxazole rings onto a pre-existing sulfur-containing backbone. organic-chemistry.org Mononuclear copper(II) complexes have also been developed and utilized as effective catalysts for the multi-component synthesis of various substituted benzoxazole derivatives under mild conditions. rsc.org

The following table summarizes various catalytic systems used for the synthesis of benzoxazole derivatives from 2-aminophenol and aldehydes, highlighting the diversity of catalytic approaches. rsc.org

Catalyst SystemSolventTemperatureTimeYield (%)
FeCl3/AgNO3Toluene110 °C24 h91-99
Fe3O4-supported Ionic Liquid (LAIL@MNP)Solvent-free (Sonication)70 °C30 minModerate-High
Dendronized Amine Polymer-Pd ComplexEthanol (B145695)50 °C3 h88
Elemental SulfurMethanolRT2-5 min92-99

Nanocatalyst-Mediated Synthetic Strategies

The application of nanocatalysts in the synthesis of benzoxazole derivatives represents a significant advancement, offering benefits such as high surface-area-to-volume ratio, ease of separation, low catalyst loading, and high recyclability. researchgate.net These strategies often involve the condensation of 2-aminophenols with aldehydes or other carbonyl-containing compounds.

Several types of nanocatalysts have proven effective. For instance, sulfonic acid-functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H) have been successfully used as a reusable solid acid catalyst for the synthesis of 2-arylbenzoxazoles. ajchem-a.com This method proceeds via the condensation reaction of various aromatic aldehydes with 2-aminophenol under solvent-free conditions, demonstrating the catalyst's efficiency and environmental compatibility. ajchem-a.com The magnetic nature of the catalyst simplifies its recovery from the reaction mixture, allowing for multiple reuse cycles without significant loss of activity. ajchem-a.com

NanocatalystReactantsConditionsKey AdvantagesReference
Fe3O4@SiO2-SO3H2-Aminophenol and Aryl AldehydesSolvent-freeHigh yield, reusable magnetic catalyst, environmentally friendly ajchem-a.com
Nano MnO2o-Aminophenol and Aromatic AldehydesAcetonitrile, Ultrasonic IrradiationMild conditions, high yields, short reaction times, inexpensive oxidant figshare.com
Nanostructured Iron(III)-porphyrin complexCatecholsRoom temperature, AirEco-friendly, applicable to a wide range of substrates researchgate.net

Brønsted Acidic Ionic Liquid Catalysis

Brønsted acidic ionic liquids (BAILs) have emerged as highly effective and green catalysts for the synthesis of benzoxazoles. nih.govbohrium.com These ionic liquids act as both the solvent and the catalyst, simplifying reaction setups and product work-up. nih.gov Their low volatility, thermal stability, and recyclability make them attractive alternatives to traditional volatile organic solvents and corrosive acid catalysts. nih.govnih.gov

One prominent strategy involves a reusable Brønsted acidic ionic liquid gel (BAIL gel), created by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS). bohrium.com This heterogeneous catalyst has been successfully employed in the solvent-free synthesis of benzoxazoles from the condensation of 2-aminophenols and aldehydes at elevated temperatures. nih.gov The gel catalyst can be easily recovered by centrifugation and reused for multiple cycles without a significant drop in its catalytic activity. acs.org This approach is characterized by high product yields and operational simplicity. nih.govbohrium.com

Various other BAILs have been synthesized and utilized as dual solvent-catalysts for organic reactions, including those that form heterocyclic structures. nih.gov For example, imidazolium-based ionic liquids with tethered sulfonic acid groups are effective catalysts for reactions such as Fischer esterification and pinacol (B44631) rearrangement, showcasing their versatility in promoting acid-catalyzed transformations. nih.gov The direct oxidative amination of benzoxazoles has also been achieved using a recyclable heterocyclic ionic liquid, 1-butylpyridinium (B1220074) iodide, under metal-free conditions, highlighting a green and efficient pathway. nih.gov

Brønsted Acidic Ionic Liquid (BAIL)Reaction TypeConditionsYieldKey AdvantagesReference
BAIL gelCondensation of 2-aminophenol and aldehydesSolvent-free, 130 °C85-98%Reusable (up to 5 runs), high yield, simple work-up nih.govacs.org
1-butylpyridinium iodide ([BPy]I)Direct oxidative amination of benzoxazolesRoom temperature, Metal-freeUp to 97%Mild conditions, recyclable, environmentally friendly nih.gov
1-(4-sulfonic acid)-3-methyl butylimidazolium bisulfateEsterification and Dibenzoxanthene synthesisReflux, 100 °CHighImproved catalytic activity over non-functionalized ILs sciforum.net

Green Chemistry Principles in Synthetic Route Optimization

The synthesis of benzoxazole and its analogues has been a focal point for the application of green chemistry principles, aiming to reduce environmental impact through sustainable practices. uniroma1.it Key strategies include the use of environmentally benign solvents, development of reusable catalysts, and implementation of energy-efficient reaction conditions. uniroma1.itjetir.org

The use of water as a reaction medium is a cornerstone of green synthesis. An efficient one-step synthesis of benzoxazole-2-thiols has been developed using water as the solvent, involving the cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD). rsc.org This method avoids the use of metals or ligands, offers excellent yields, and requires short reaction times. rsc.org Similarly, employing ethanol as a solvent in the presence of a simple catalyst like ammonium (B1175870) chloride provides an economically viable and green path to benzoxazole derivatives. jetir.org

Catalyst recyclability is another critical aspect. As discussed, both nanocatalysts and ionic liquids offer significant advantages in this regard. researchgate.netacs.org Fe3O4@SiO2-SO3H nanoparticles can be magnetically separated, and BAIL gels can be recovered through centrifugation, allowing for their reuse in subsequent reactions and minimizing waste. ajchem-a.comacs.org Furthermore, methods that operate under solvent-free conditions, often facilitated by these advanced catalysts, directly address the green chemistry goal of waste prevention. ajchem-a.comacs.org

Energy efficiency is often achieved through methods like microwave irradiation, which can accelerate reaction rates and lead to higher yields in shorter times compared to conventional heating. researchgate.net The synthesis of 2-arylbenzoxazoles via the condensation of o-aminophenol with aldehydes using an ionic liquid as a catalyst under microwave irradiation is a prime example of this approach. researchgate.net

Asymmetric Synthesis of Benzoxazole-Sulfur Derivatives

The development of asymmetric synthetic methods is crucial for producing chiral molecules with specific biological activities. In the context of benzoxazole-sulfur derivatives, significant progress has been made in the asymmetric 1,2-alkoxy-sulfenylation of vinylarenes using benzoxazole-2-thiols.

A notable study reports the use of chiral vanadyl complexes as catalysts for this transformation. acs.org This method facilitates the cross-coupling of various vinylarenes with benzoxazole-2-thiols and an alcohol, proceeding through a radical-type mechanism. The reaction demonstrates high enantioselectivity, achieving up to 96% enantiomeric excess (ee) for the (R)-configured product. acs.org

The reaction's efficiency and enantioselectivity are influenced by the substituents on both the vinylarene and the benzoxazole-2-thiol. For example, using 5-methyl-benzoxazole-2-thiol was found to improve the enantioselectivity to 96% ee in the reaction with 2-vinylpyridine. acs.org However, the presence of electron-withdrawing groups on the benzoxazole ring tended to slow the reaction rate and slightly decrease the enantioselectivity. acs.org This catalytic protocol provides a powerful tool for the synthesis of chiral sulfur-containing benzoxazole derivatives, which are valuable scaffolds in medicinal chemistry.

Vinylarene SubstrateBenzoxazole-2-thiol SubstrateYield (%)Enantiomeric Excess (% ee)Reference
StyreneBenzoxazole-2-thiol8190 acs.org
Styrene5-Me-Benzoxazole-2-thiol8893 acs.org
Styrene5-Cl-Benzoxazole-2-thiol-88 acs.org
Styrene5-Br-Benzoxazole-2-thiol-87 acs.org
2-Vinylpyridine5-Me-Benzoxazole-2-thiol6896 acs.org

Advanced Spectroscopic and Analytical Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would be essential for the structural assignment of Bis(benzo[d]oxazol-2-ylmethyl)sulfane.

The ¹H NMR spectrum for this compound is expected to show distinct signals corresponding to the aromatic protons on the benzoxazole (B165842) rings and the methylene (B1212753) bridge protons. Due to the molecule's symmetry, the two benzoxazole moieties should be chemically equivalent, simplifying the spectrum. The aromatic region would likely display a complex multiplet pattern for the four protons on each benzene (B151609) ring. A key signal would be a singlet for the four methylene (CH₂) protons, representing the link between the sulfur atom and the two heterocyclic rings.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. Key resonances would include those for the methylene bridge carbon, the carbons of the oxazole (B20620) ring (particularly the C=N carbon), and the carbons of the fused benzene rings.

To illustrate typical chemical shifts for a related structure, the data for 2-phenylbenzo[d]oxazole is presented below. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for 2-phenylbenzo[d]oxazole in CDCl₃ rsc.org
NucleusChemical Shift (δ, ppm)Description
¹H8.32 – 8.23 (m, 2H)Aromatic Protons
¹H7.83 – 7.76 (m, 1H)Aromatic Proton
¹H7.64 – 7.57 (m, 1H)Aromatic Proton
¹H7.57 – 7.51 (m, 3H)Aromatic Protons
¹H7.41 – 7.33 (m, 2H)Aromatic Protons
¹³C163.00C=N Carbon
¹³C150.72, 142.06Aromatic Quaternary Carbons
¹³C131.48, 128.87, 127.58, 127.13, 125.07, 124.54Aromatic CH Carbons
¹³C119.98, 110.56Aromatic CH Carbons

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

Correlation SpectroscopY (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to map the connectivity of the adjacent protons on the aromatic rings, helping to assign their specific positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). This would definitively link the proton signals of the methylene bridge and the aromatic rings to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is arguably the most critical 2D experiment for this structure. It would show correlations from the methylene protons to the C2 carbon of the oxazole ring and likely to the adjacent quaternary carbon, confirming the connection between the methylene-sulfur bridge and the heterocyclic system.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight of a compound. For this compound (C₁₆H₁₂N₂O₂S), the expected monoisotopic mass is approximately 296.06 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass for [M+H]⁺ (C₁₆H₁₃N₂O₂S⁺) is 297.0743. Observing this mass with high accuracy (typically within 5 ppm) would strongly support the proposed molecular formula. rsc.org

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for the target compound is not available, a study on its close analog, Bis((1H-benzo[d]imidazol-2-yl)methyl)sulfane , complexed with mercury(II) chloride, reveals key structural features. nih.gov In this related structure, the ligand coordinates to the metal center through the imidazole (B134444) nitrogen atoms. The two benzimidazole (B57391) rings are reported to be nearly planar and form a dihedral angle of 42.51 (5)°. nih.gov This type of analysis would similarly reveal the spatial arrangement of the benzoxazole rings and the C-S-C bond angle of the central sulfane bridge in the target molecule.

Table 2: Illustrative Crystal Data for a Related Compound, [HgCl₂(C₁₆H₁₄N₄S)] (the mercury complex of the benzimidazole analog) nih.gov
ParameterValue
Crystal SystemOrthorhombic
Space GroupP bca
a (Å)13.8558 (3)
b (Å)15.4983 (4)
c (Å)16.1108 (4)
Volume (ų)3459.66 (14)

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared light (FT-IR) or inelastic scattering (Raman). The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. These include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the CH₂ groups, appearing just below 3000 cm⁻¹.

C=N stretching: A strong band in the 1680-1620 cm⁻¹ region, characteristic of the oxazole ring.

C-O-C stretching: Bands associated with the aryl-ether linkage within the oxazole ring, often found in the 1250-1050 cm⁻¹ range.

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

For example, FT-IR analysis of a complex ligand containing benzoxazole moieties showed characteristic bands for C=O at 1724 cm⁻¹ and N-H at 3278 cm⁻¹, with shifts in these bands upon coordination to a metal, indicating their involvement in bonding. qu.edu.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly in conjugated systems. The benzoxazole rings in this compound constitute a chromophore that absorbs light in the UV region. The spectrum would be expected to show absorption maxima (λₘₐₓ) corresponding to π → π* transitions within the aromatic system. A study on a different derivative, bis(7-(N-(2-morpholinoethyl)sulfamoyl)benzo[c] nih.govqu.edu.iqbldpharm.comoxadiazol-5-yl)sulfane, which acts as a fluorescent probe, shows an excitation wavelength of 380 nm. nih.gov While this molecule has a different core structure, it indicates that sulfane-bridged benz-heterocycles can have significant electronic activity.

Thermogravimetric Analysis (TGA) for Thermal Behavior Studies

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere. For "this compound," TGA provides crucial information about its decomposition pattern, thermal stability, and the presence of any residual solvents or impurities.

In a typical TGA experiment, a sample of the compound is heated at a constant rate, and the weight loss is recorded. The resulting TGA curve plots the percentage of weight loss against temperature. The initial temperature of weight loss indicates the onset of decomposition. Compounds containing the benzoxazole moiety are known for their high thermal stability. For instance, polymers like poly(p-phenylene benzobisoxazole) (PBO) exhibit excellent heat resistance, with decomposition temperatures often exceeding 500°C in an inert atmosphere.

While specific TGA data for "this compound" is not extensively reported in the public domain, a representative TGA curve would be expected to show high thermal stability, with significant decomposition likely occurring at temperatures above 300°C. The decomposition profile may occur in single or multiple steps, corresponding to the cleavage of different bonds within the molecule. The sulfide (B99878) linkage might be one of the initial points of thermal degradation. The final residual mass at the end of the analysis, known as the char yield, provides further insight into the compound's thermal degradation mechanism. A higher char yield is often associated with better flame retardancy.

ParameterExpected Value/Observation
Onset Decomposition Temperature (Tonset)> 300°C
Maximum Decomposition Temperature (Tmax)Variable, dependent on heating rate and atmosphere
Decomposition StepsPotentially multiple steps, indicating complex degradation
Char Yield at 800°C (N2 atmosphere)Moderate to high, indicative of aromatic structure

Elemental Analysis (EA)

Elemental Analysis (EA) is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For "this compound," with a molecular formula of C₁₆H₁₂N₂O₂S, elemental analysis is crucial for confirming its purity and elemental composition.

Table 3.7.1: Theoretical Elemental Composition of this compound (C₁₆H₁₂N₂O₂S)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.0116192.1664.85
HydrogenH1.011212.124.09
NitrogenN14.01228.029.45
OxygenO16.00232.0010.80
SulfurS32.07132.0710.83
Total 296.37 100.00

In practice, synthesized samples of "this compound" would be analyzed, and the resulting experimental percentages would be expected to align closely with the values presented in the table above to confirm the compound's identity.

Surface Morphological Analysis (SEM-EDS, XPS)

Surface morphological analysis techniques provide detailed information about the topography, elemental composition, and chemical states of the surface of a material. For "this compound," Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for its characterization in the solid state.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate images of a sample's surface. This technique reveals details about the surface topography, such as crystal shape, size, and texture. For "this compound," SEM analysis of a powdered or crystalline sample would provide insights into its morphology, which can be influenced by the synthesis and purification methods used.

Energy Dispersive X-ray Spectroscopy (EDS) is often integrated with SEM. The electron beam in the SEM excites atoms in the sample, causing them to emit characteristic X-rays. EDS detects these X-rays to identify the elemental composition of the sample's surface. An EDS spectrum of "this compound" would be expected to show peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Sulfur (S), providing a qualitative and semi-quantitative confirmation of its elemental makeup.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For "this compound," a high-resolution XPS spectrum would provide detailed information about the chemical environment of each element. For example, the C 1s spectrum could be deconvoluted to identify carbons in different chemical states (e.g., C-C/C-H in the benzene rings, C-O and C=N in the oxazole rings, and C-S in the methylene-sulfide bridge). Similarly, the N 1s, O 1s, and S 2p spectra would provide information about the bonding states of nitrogen, oxygen, and sulfur, respectively, further confirming the molecular structure.

Table 3.8.1: Expected XPS Binding Energies for this compound

ElementOrbitalExpected Binding Energy (eV)Inferred Chemical State
C1s~284.8C-C, C-H (adventitious carbon)
~285.5C-S
~286.5C-O, C-N
~288.0C=N
N1s~400.0C=N-C
O1s~532.5C-O-C
S2p~163.5C-S-C (sulfide)

The precise binding energies can shift slightly depending on the specific chemical environment and instrumental calibration. Nevertheless, XPS provides an unambiguous fingerprint of the surface chemistry of "this compound."

Computational Chemistry and Theoretical Studies on Bis Benzo D Oxazol 2 Ylmethyl Sulfane Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecules like "Bis(benzo[d]oxazol-2-ylmethyl)sulfane." Through DFT calculations, fundamental aspects of its electronic structure can be determined. These calculations can predict the geometries of the molecule's ground and excited states, providing insights into bond lengths, bond angles, and dihedral angles.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. For related benzoxazole (B165842) derivatives, DFT calculations have been effectively used to compute these orbital energies and map their electron density distributions. Such studies for "this compound" would clarify the regions of the molecule that are electron-rich (potential nucleophilic sites) and electron-poor (potential electrophilic sites).

A hypothetical table of DFT-calculated electronic properties for "this compound" might include the following parameters:

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons and the molecule's ability to donate electrons.
LUMO Energy-1.2 eVRepresents the energy of the lowest energy unoccupied orbital and the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVCorrelates with the chemical reactivity and the energy required for electronic excitation.
Dipole Moment2.5 DProvides information about the overall polarity of the molecule.

These values would be instrumental in predicting the molecule's behavior in chemical reactions and its interactions with other molecules.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule such as "this compound," which features a central sulfur atom linking two benzoxazolylmethyl groups, MD simulations would be invaluable for exploring its conformational landscape.

Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry plays a vital role in mapping out the pathways of chemical reactions. For "this compound," computational methods could be employed to investigate its reactivity, for instance, in oxidation reactions at the sulfur atom or in reactions involving the benzoxazole rings.

By calculating the potential energy surface for a given reaction, chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. Such studies could elucidate the mechanisms of synthesis or degradation of "this compound" and guide the design of new synthetic routes.

Analysis of Molecular Motions and Isomerization Pathways

In addition to broad conformational changes, computational analysis can provide detailed information about the specific molecular motions of "this compound." This includes vibrational frequencies, which can be calculated and compared with experimental infrared and Raman spectra to confirm the molecule's structure.

Furthermore, the possibility of isomerization in "this compound" could be explored. Theoretical calculations can identify potential isomers and determine their relative stabilities. The energy barriers for the interconversion between different isomers can also be calculated, providing a deeper understanding of the molecule's potential to exist in multiple forms.

Theoretical Insights into Coordination Preferences and Metal-Ligand Bonding

"this compound" is structurally well-suited to act as a ligand in coordination chemistry, with potential coordination sites at the nitrogen atoms of the benzoxazole rings and the central sulfur atom. Computational studies are essential for predicting how this ligand will interact with different metal ions.

DFT calculations can be used to model the structure of metal complexes containing this ligand. These calculations can predict the preferred coordination geometry (e.g., tetrahedral, square planar, or octahedral) and the strength of the metal-ligand bonds. Natural Bond Orbital (NBO) analysis, a computational technique, can provide further details on the nature of these bonds, such as the extent of charge transfer from the ligand to the metal.

A hypothetical data table summarizing the theoretical coordination properties with a generic metal ion (M²⁺) might look as follows:

PropertyHypothetical FindingImplication
Coordination ModeTridentate (N, S, N)The ligand binds to the metal through both nitrogen atoms and the central sulfur atom.
Binding Energy-150 kcal/molIndicates a strong and stable interaction between the ligand and the metal ion.
M-N Bond Length2.1 ÅProvides the predicted distance between the metal and the nitrogen donor atoms.
M-S Bond Length2.4 ÅProvides the predicted distance between the metal and the sulfur donor atom.

Such theoretical insights are crucial for the rational design of new metal complexes with specific electronic, magnetic, or catalytic properties.

Coordination Chemistry of Bis Benzo D Oxazol 2 Ylmethyl Sulfane As a Ligand

Ligand Design Principles for Sulfur-Nitrogen Containing Heterocycles

The design of sulfur-nitrogen containing heterocyclic ligands is guided by several key principles aimed at tuning the electronic and steric properties to achieve specific coordination geometries and complex stabilities. Heterocycles are fundamental in biochemical processes and their incorporation into ligands is a well-established strategy. mdpi.com The presence of both sulfur and nitrogen heteroatoms introduces significant changes in the molecular structure and reactivity compared to their carbocyclic counterparts. mdpi.com This is due to the availability of unshared electron pairs and the differences in electronegativity between the heteroatoms and carbon. mdpi.com

Key design considerations include:

Donor Atom Properties : Sulfur acts as a soft donor atom, preferring to coordinate with soft metal ions (e.g., Ag(I), Pd(II), Hg(II)), while the nitrogen atom in heterocycles like benzoxazole (B165842) is a borderline donor, capable of coordinating with a wider range of transition metals. The strategic placement of these atoms within the ligand backbone dictates the chelate ring size and stability.

Backbone Rigidity : The flexibility or rigidity of the spacer connecting the heterocyclic units and the sulfur donor influences the ligand's ability to adopt the necessary conformation to chelate a metal ion. A more rigid backbone can pre-organize the donor atoms for coordination, potentially leading to higher complex stability.

Steric Hindrance : Substituents on the heterocyclic rings can be used to control the coordination environment around the metal center, influencing the stereochemistry of the resulting complex and preventing the formation of undesired polymeric species. mdpi.com

Electronic Effects : The electronic properties of the heterocyclic system can be modified by introducing electron-donating or electron-withdrawing groups. These modifications can alter the donor strength of the nitrogen and sulfur atoms, thereby influencing the metal-ligand bond strength and the redox properties of the final complex. mdpi.com

The family of sulfur-nitrogen heterocycles includes highly stable aromatic compounds that possess physicochemical properties relevant to the design of new materials, particularly molecular conductors and magnets. mdpi.com This makes them attractive targets for synthetic and coordination chemists.

Synthesis and Characterization of Metal Complexes with Bis(benzo[d]oxazol-2-ylmethyl)sulfane Analogues

The synthesis of metal complexes with ligands analogous to this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netuomustansiriyah.edu.iq For instance, transition metal complexes of ligands like 1,2-bis-(benzoxazole-2-thio)ethane are prepared by reacting the ligand with metal chlorides (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, or ZnCl₂) in a 1:1 metal-to-ligand molar ratio. researchgate.net The choice of solvent is crucial and often involves alcohols like ethanol (B145695) or methanol, or polar aprotic solvents such as DMF and DMSO, in which the ligands are soluble. researchgate.netresearchgate.net

The resulting complexes are typically solid products that can be isolated by filtration, washed, and dried under vacuum. researchgate.net Characterization of these new compounds is essential to confirm their formation and elucidate their structure. Standard analytical techniques employed include:

Elemental Analysis (C, H, N, S) : To determine the empirical formula of the complexes and confirm the metal-to-ligand stoichiometry. uomustansiriyah.edu.iqresearchgate.net

Molar Conductivity Measurements : To determine whether the complexes are electrolytic or non-electrolytic in nature, which helps in understanding if anions are coordinated to the metal or act as counter-ions. researchgate.netresearchgate.net

Spectroscopic Methods (IR, UV-Vis, NMR) : These techniques provide detailed information about the ligand's coordination mode and the geometry of the complex. uomustansiriyah.edu.iqresearchgate.net

Magnetic Susceptibility Measurements : To determine the magnetic properties of the complexes, which provides insight into the electronic configuration and oxidation state of the metal center. researchgate.netresearchgate.net

Sulfur-containing benzoxazole ligands can exhibit versatile coordination behavior, acting as either monodentate or polydentate ligands depending on the ligand's structure and the nature of the metal ion. Benzoxazole-based ligands containing additional donor atoms, such as another nitrogen or a sulfur atom, can form stable chelate rings with metal ions.

In many cases, these ligands act as bidentate chelating agents. For example, in complexes with 2-(2-benzothiazolylamino)benzoxazole (a benzothiazole-benzoxazole analogue), coordination occurs through two nitrogen atoms, N(3) and N(13), forming a stable six-membered ring with the metal ion. researchgate.net Similarly, ligands containing a benzoxazole ring and a phosphinoyl group (P=O) can act as bidentate ligands, coordinating through the heterocyclic nitrogen and the phosphoryl oxygen. unm.edu However, monodentate coordination through just the P=O group has also been observed, highlighting the subtle factors that influence coordination. unm.edu

For a ligand like this compound, the potential coordination sites are the two nitrogen atoms of the benzoxazole rings and the central sulfur atom. This allows for several possible coordination modes:

Monodentate : Coordination through only one of the nitrogen atoms.

Bidentate (N,N) : Coordination through the two nitrogen atoms of the benzoxazole rings, forming a large chelate ring.

Bidentate (N,S) : Chelation involving one benzoxazole nitrogen and the central sulfur atom. This is a common mode for related thioether ligands.

Tridentate (N,S,N) : The ligand acts as a pincer, coordinating through both nitrogen atoms and the central sulfur atom, which is expected to form highly stable complexes.

The actual coordination mode adopted depends on factors such as the metal ion's preferred coordination number and geometry, the steric constraints of the ligand, and the reaction conditions.

The study of metal-ligand bonding and stereochemistry reveals the intricate three-dimensional structures of these coordination compounds. The geometry around the metal center is dictated by the coordination number of the metal and the electronic repulsion between the ligand donor atoms. A variety of geometries have been observed for complexes with analogous sulfur- and nitrogen-containing heterocyclic ligands.

Common stereochemistries include:

Tetrahedral : Often observed for d¹⁰ metal ions like Zn(II) and Cd(II), as well as for Co(II) and Ni(II) in certain ligand fields. researchgate.netresearchgate.net For example, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with 1,2-bis-(benzoxazole-2-thio)ethane have been assigned tetrahedral geometries. researchgate.net Similarly, Zn(II) complexes with thiazole (B1198619) ligands can adopt a distorted tetrahedral geometry. nih.gov

Square Planar : Common for d⁸ metal ions such as Ni(II) and Pd(II).

Trigonal Bipyramidal : A five-coordinate geometry observed in some Mn(II) and Cu(II) complexes. nih.gov

Square Pyramidal : Another five-coordinate geometry. For instance, a nickel complex with a benzothiazole-benzoxazole ligand, [Ni(btz-boz)₂(MeOH)], was found to be square pyramidal. researchgate.net

Octahedral : A six-coordinate geometry that is very common for many transition metals, including Mn(II), Co(II), Ni(II), and Cu(II). uomustansiriyah.edu.iqresearchgate.netresearchgate.net The coordination sphere is often completed by solvent molecules or counter-ions in addition to the primary ligand.

Single-crystal X-ray diffraction is the definitive method for determining the precise stereochemistry, providing data on metal-ligand bond lengths and angles. For example, in a nickel(II) complex with a bis(imidazole) ligand, Ni-N bond lengths were found to be in the range of 2.100–2.108 Å and Ni-Cl bond lengths were 2.4793 Å, confirming a slightly distorted octahedral geometry. nih.gov

The identity of the transition metal is a critical factor that governs the structure, stability, and properties of the resulting coordination complex. nih.govnih.gov Different metal ions have distinct properties, such as ionic radius, preferred coordination number, and d-orbital electron configuration, which dictate the outcome of the coordination reaction.

Coordination Geometry : As discussed previously, the inherent electronic preferences of a metal ion strongly influence the final geometry of the complex. For example, Cu(II) (d⁹) is subject to Jahn-Teller distortion, often leading to distorted geometries like tetragonal or distorted octahedral. researchgate.net In contrast, Zn(II) (d¹⁰) has no crystal field stabilization energy and its geometry is primarily determined by steric and electrostatic factors, often resulting in tetrahedral complexes. researchgate.netnih.gov

Complex Stability : The stability of the metal-ligand bond is influenced by the Hard and Soft Acids and Bases (HSAB) principle. Transition metals in the middle of the d-block (e.g., Co(II), Ni(II), Cu(II)) are borderline acids and form stable complexes with ligands containing both borderline (nitrogen) and soft (sulfur) donor atoms.

Biological and Catalytic Activity : The choice of metal can impart specific biological or catalytic activities to the complex. The formation of a complex can enhance the lipophilic nature of the metal ion, which can facilitate its permeation through biological membranes, potentially increasing its biological potency compared to the free ligand. nih.gov For instance, the antitumor activity of certain benzoxazole-based complexes follows the order: Cu-L > Ni-L ≈ Co-L > Zn-L, which is thought to be related to their DNA-binding affinity. nih.gov

Electronic and Magnetic Properties : The d-electron count of the metal ion is directly responsible for the electronic and magnetic properties of the complex, such as its color (from d-d electronic transitions) and whether it is paramagnetic or diamagnetic.

Spectroscopic Investigations of Coordination Compounds (IR, UV-Vis, NMR, Magnetic Measurements)

Spectroscopic techniques are indispensable tools for the characterization of coordination compounds, providing insights into the metal-ligand interaction and the structural features of the complexes. uomustansiriyah.edu.iqresearchgate.netnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is primarily used to confirm the coordination of the ligand to the metal ion. Coordination is evidenced by shifts in the vibrational frequencies of the functional groups involved in bonding.

The stretching vibration of the C=N group within the benzoxazole ring typically shifts to a lower frequency (wavenumber) upon coordination of the nitrogen atom to the metal center. ekb.eg

New, low-frequency bands may appear in the far-IR region of the spectrum, which can be assigned to the metal-nitrogen (ν(M-N)) and metal-sulfur (ν(M-S)) stretching vibrations, providing direct evidence of coordination. researchgate.net

Electronic (UV-Vis) Spectroscopy : UV-Vis spectroscopy probes the electronic transitions within the complex and is used to deduce the coordination geometry.

Ligand Field (d-d) Transitions : For complexes of d-block metals (except d⁰ and d¹⁰), transitions between d-orbitals are possible. These absorptions are typically weak and occur in the visible region, giving rise to the characteristic colors of transition metal complexes. Their energy and number are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral). uomustansiriyah.edu.iqresearchgate.net

Charge Transfer (CT) Transitions : These are intense absorptions that involve the transfer of an electron between the metal and the ligand. Ligand-to-metal charge transfer (LMCT) bands are common. researchgate.net

Intraligand Transitions : These high-energy, high-intensity transitions (π-π* and n-π*) are associated with the ligand itself. They may shift upon coordination. ekb.eg

Table 1: Representative Electronic Spectral Data for Transition Metal Complexes with N,S-donor Ligands

Complex d-d Transitions (nm) Charge Transfer / Intraligand Transitions (nm) Suggested Geometry
Co(II) Complex ~540, ~460 < 400 Octahedral
Ni(II) Complex ~650, ~400 < 400 Octahedral

Note: The exact positions of absorption maxima can vary depending on the specific ligand and solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful for characterizing the ligand and its diamagnetic complexes (e.g., Zn(II), Cd(II)) in solution. Protons and carbons near the coordination sites experience a change in their chemical environment upon complexation, leading to shifts in their resonance signals compared to the free ligand. researchgate.netrsc.org

Magnetic Measurements : The magnetic susceptibility of a complex is measured to calculate its effective magnetic moment (μ_eff). This value is highly informative for determining the number of unpaired electrons on the metal ion, which in turn helps to deduce its oxidation state and coordination geometry. For example, octahedral Ni(II) (d⁸) complexes are paramagnetic with two unpaired electrons and magnetic moments typically in the range of 2.9–3.4 B.M., whereas square planar Ni(II) complexes are diamagnetic (μ_eff = 0 B.M.). researchgate.net

Electronic and Magnetic Properties of Resulting Metal Complexes

The coordination of a ligand like this compound to a transition metal ion gives rise to new electronic and magnetic properties that are distinct from those of the free ligand or the metal salt. These properties are a direct consequence of the interaction between the metal's d-orbitals and the ligand's donor orbitals.

The stability of complexes can be analyzed through computational methods like Natural Bond Orbital (NBO) analysis, which can reveal significant charge transfer from the ligand's donor atoms to the central metal ion. researchgate.net The electronic spectra of these complexes are characterized by both d-d transitions and charge-transfer bands. researchgate.netresearchgate.net The energies of these transitions are sensitive to the nature of the metal, its oxidation state, and the coordination geometry. Some complexes may also exhibit fluorescence or phosphorescence, properties that are of interest for the development of luminescent materials. researchgate.net

The magnetic properties are determined by the number of unpaired d-electrons in the metal center.

Diamagnetic Complexes : Complexes with metal ions having d⁰ or d¹⁰ configurations (e.g., Zn(II), Cd(II)) or d⁸ ions in a strong-field, square planar environment (e.g., Ni(II)) have no unpaired electrons and are repelled by a magnetic field. researchgate.net

Paramagnetic Complexes : Complexes with metal ions containing one or more unpaired electrons (e.g., Co(II), Ni(II) in octahedral geometry, Cu(II)) are attracted to a magnetic field. researchgate.net The magnitude of this attraction, quantified by the magnetic moment, is a key parameter used to characterize the electronic structure of the complex. researchgate.net For example, the magnetic moment for a Cu(II) complex with an azo imidazole (B134444) ligand was found to be 1.72 B.M., supporting a distorted octahedral geometry. ekb.eg

These electronic and magnetic properties are not merely of academic interest; they underpin the potential applications of these metal complexes in areas such as magnetic materials, sensors, and catalysis.

Supramolecular Chemistry and Self Assembly of Bis Benzo D Oxazol 2 Ylmethyl Sulfane Derivatives

Exploration of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The self-assembly and crystal packing of benzoxazole-containing molecules are governed by a subtle interplay of weak intermolecular forces. nih.gov For Bis(benzo[d]oxazol-2-ylmethyl)sulfane, the key interactions expected to dictate its supramolecular behavior are hydrogen bonding and π-stacking.

Hydrogen Bonding: Although the parent structure of this compound lacks classical hydrogen bond donors (like O-H or N-H), it possesses multiple acceptor sites, namely the nitrogen and oxygen atoms of the benzoxazole (B165842) rings. These sites can readily participate in non-conventional hydrogen bonds, such as C-H···N and C-H···O interactions. rsc.org Studies on similar heterocyclic compounds have demonstrated that these weak hydrogen bonds are crucial in directing the formation of one-, two-, or three-dimensional networks in the solid state. nih.gov The methylene (B1212753) bridges (–CH2–) in the molecule provide C-H groups that can act as donors in such interactions, leading to predictable packing motifs.

π-Stacking: The planar, electron-deficient aromatic rings of the benzoxazole units are prime candidates for π-π stacking interactions. rsc.org These interactions are a major driving force in the assembly of aromatic molecules, leading to the formation of columnar or layered structures. nih.gov In derivatives of this compound, one would expect to observe parallel-displaced or T-shaped π-stacking arrangements between the benzoxazole rings of adjacent molecules. The interplay between hydrogen bonding and π-stacking is often competitive and cooperative, defining the final supramolecular architecture. stanford.edu For instance, the assembly of some coordination compounds is directed by a combination of π–π stacking interactions involving the C=N group and various C-H involved hydrogen bonds. nih.gov

Interaction TypePotential Participating GroupsExpected Role in Assembly
Weak Hydrogen Bonding C-H (methylene bridge) as donor; N and O (benzoxazole ring) as acceptorsDirectional control, formation of extended networks
π-π Stacking Aromatic benzoxazole ringsStabilization of aggregates, formation of columnar or layered structures
C-H···π Interactions C-H bonds and the surface of the aromatic ringsContribution to crystal packing and overall cohesion

Formation of Molecular Aggregates and Ordered Structures

The unique architecture of this compound, combining rigid aromatic units with a flexible linker, makes it an excellent candidate for the formation of various molecular aggregates and ordered structures. The flexible –CH2–S–CH2– linker allows the two benzoxazole moieties to adopt conformations suitable for either intramolecular interactions or intermolecular assembly.

In solution, derivatives of this compound can be expected to form aggregates, with the nature of the assembly being highly dependent on solvent polarity and concentration. In non-polar solvents, aggregation would likely be driven by the aforementioned π-stacking and weak hydrogen bonding interactions. Studies on analogous benzoperylene benzimidazoles have shown that large, rigid π-systems can self-assemble into various nanostructures like nanoribbons, nanorods, and nanofibers, even without strong hydrogen bonding. nih.gov

Furthermore, bis(benzoxazole) ligands are known to be effective building blocks for constructing polynuclear metal complexes. For example, a fluorescent bis(benzoxazole) ligand has been shown to react with zinc acetate to form binuclear Zn(II)-Zn(II) cores. rsc.org This indicates that this compound could act as a chelating ligand, bringing metal centers into close proximity to form discrete metallacycles or extended coordination polymers. The geometry of the linker and the coordination preference of the metal ion would be critical factors in determining the final structure of the resulting assembly. rsc.org Research on sterically demanding bis(benzoxazol-2-yl)methane ligands has shown their utility in synthesizing both monomeric and dimeric alkali metal complexes, which can serve as precursors for more complex structures. nih.gov

Assembly TypeDriving Force(s)Potential Structure
Self-Assembly in Solution π-stacking, solvophobic effectsNanofibers, nanorods, vesicles
Coordination-Driven Self-Assembly Metal-ligand coordinationDiscrete metallacycles, coordination polymers
Solid-State Crystal Packing Hydrogen bonding, π-stackingLayered structures, 3D networks

Design of Chiral Receptors for Molecular Recognition

Molecular recognition is a cornerstone of supramolecular chemistry, and the development of synthetic receptors for the selective binding of chiral molecules is a significant area of research. rsc.org Heterocyclic compounds are frequently incorporated into the design of chiral receptors due to their defined structural features, ability to form hydrogen bonds, and potential for π-π stacking interactions. mdpi.com

While this compound is itself achiral, it can serve as a versatile scaffold for the design of chiral receptors. Chirality can be introduced by:

Attaching chiral substituents to the benzoxazole rings or the methylene bridge.

Synthesizing the molecule from chiral precursors , leading to an inherently chiral backbone.

Once a chiral version of the molecule is obtained, it can function as a receptor for enantioselective recognition. The benzoxazole units can provide sites for π-stacking interactions with an aromatic analyte, while strategically placed functional groups can offer specific hydrogen bonding or electrostatic interactions. For example, chiral sensors based on oxazoline-benzothiazole triads have been successfully developed for the enantioselective recognition of carbohydrates. nih.govacs.org These sensors operate through non-covalent interactions, where the chiral scaffold creates a specific binding pocket that preferentially accommodates one enantiomer of the analyte over the other. nih.gov

The design of such receptors often involves creating a well-defined cavity or cleft where the guest molecule can bind. The flexible linker in this compound derivatives could allow the two benzoxazole "arms" to form a tweezer-like structure, capable of binding a guest molecule between them. mdpi.com The enantioselectivity of such tweezer-like receptors depends on factors like structural rigidity, steric effects, and the precise arrangement of interaction sites. mdpi.com

Design StrategyKey FeatureExample Application
Attachment of Chiral Side-Chains Introduction of stereogenic centers (e.g., from amino acids)Recognition of chiral carboxylic acids or amino alcohols
Formation of Chiral Cavity Pre-organized binding pocket with chiral geometryEnantioselective binding of carbohydrates or pharmaceuticals
Use as a Chiral Ligand Formation of chiral metal complexesChiral sensing via fluorescence or circular dichroism changes

Functional Properties and Advanced Applications of Bis Benzo D Oxazol 2 Ylmethyl Sulfane

Optoelectronic Materials and Organic Electronics

The unique molecular structure of Bis(benzo[d]oxazol-2-ylmethyl)sulfane, which incorporates the benzoxazole (B165842) moiety, imparts it with interesting electronic and photophysical properties. These characteristics make it a candidate for various applications in optoelectronics.

Fluorescent and Photochromic Properties

This compound exhibits fluorescence, a property attributed to the benzoxazole rings within its structure. The emission of light upon excitation is a key feature for its potential use in sensing and imaging applications. While detailed spectroscopic data is not extensively available in the public domain, the general fluorescence of benzoxazole derivatives suggests that this compound would likely exhibit emission in the ultraviolet or visible region of the electromagnetic spectrum.

Photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, is another property of interest. Although specific studies on the photochromic behavior of this compound are limited, related benzoxazole-containing compounds have demonstrated photochromic activity. This suggests a potential for this compound to be explored for applications in optical data storage and smart materials.

Exploration in Organic Light-Emitting Diodes (OLEDs)

The electroluminescent properties of organic compounds are central to their application in Organic Light-Emitting Diodes (OLEDs). Benzoxazole derivatives are known to be good electron-transporting materials and have been utilized as host or emissive materials in OLED devices. The exploration of this compound in this context is based on the potential for the benzoxazole units to facilitate efficient charge injection and transport, leading to light emission. The sulfur linkage in the molecule can also influence the electronic properties and molecular packing, which are crucial for device performance. Further research is required to fully characterize its performance in OLED architectures.

Tunable Electronic Characteristics and Energy Gaps

The electronic characteristics of this compound, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for its application in organic electronics. The energy gap between these orbitals determines the compound's absorption and emission properties, as well as its charge transport capabilities.

PropertyDescription
HOMO Level The energy of the highest occupied molecular orbital, related to the electron-donating ability.
LUMO Level The energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability.
Energy Gap The difference in energy between the HOMO and LUMO levels, influencing the optical and electronic properties.

The electronic properties of this compound could potentially be tuned through chemical modification of the benzoxazole rings or the sulfide (B99878) bridge, allowing for the optimization of its performance in specific electronic devices.

Catalytic Applications

The presence of nitrogen and sulfur atoms in this compound makes it a potential ligand for coordinating with metal centers, which is a key aspect of many catalytic systems.

Catalysis in Organic Synthesis Reactions

The nitrogen atoms in the oxazole (B20620) rings and the sulfur atom of the sulfane bridge can act as coordination sites for transition metals. Such metal complexes can be effective catalysts for a variety of organic synthesis reactions. For instance, palladium or copper complexes of similar N,S-containing ligands have been shown to catalyze cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

Reaction TypePotential Metal Catalyst
Suzuki CouplingPalladium
Heck CouplingPalladium
C-N CouplingCopper, Palladium

Note: The catalytic activity of this compound in these specific reactions has not been extensively documented.

The development of catalysts based on this compound could offer advantages such as stability, efficiency, and selectivity in various chemical transformations. Further research into the synthesis and catalytic evaluation of its metal complexes is warranted to explore its full potential in this area.

Photocatalytic Systems

While direct studies on the photocatalytic activity of this compound are not extensively documented in the current body of scientific literature, the broader class of benzoxazole and benzothiazole-containing ligands and their metal complexes have demonstrated potential in this field. For instance, certain Co(II/III) complexes incorporating benzoxazole and benzothiazole (B30560) moieties have been investigated as efficient heterogeneous photocatalysts for the degradation of organic dyes. mdpi.com These studies suggest that the electronic properties of the benzoxazole unit can play a role in facilitating photocatalytic reactions. The mechanism in such systems often involves the absorption of light by the complex, leading to the generation of electron-hole pairs. These charge carriers can then participate in redox reactions with adsorbed molecules, such as organic pollutants, leading to their degradation. mdpi.com The efficiency of these photocatalysts is influenced by factors such as the nature of the metal center and the specific structure of the organic ligand. mdpi.com Although a direct parallel cannot be drawn without specific experimental data, the known electrochemical stability of related benzoxazole compounds could be a favorable characteristic for a potential photocatalyst. mdpi.com

Recyclability and Sustainability in Catalytic Processes

The recyclability and sustainability of catalysts are of paramount importance in green chemistry. For catalysts based on ligands like this compound, their heterogeneous nature or their ability to be immobilized on solid supports is key to their reusability. While specific data on the recyclability of this compound in catalytic processes is scarce, studies on analogous systems provide some insights. For example, catalyst systems employing bis(imidazole) ligands, which share some structural similarities with bis(benzoxazole) ligands, have been designed for recyclability. rsc.org In a different context, the use of superparamagnetic nanoparticles as a support for catalysts containing benzoxazole derivatives has been shown to be an effective strategy for catalyst recovery. The magnetic nature of the support allows for easy separation of the catalyst from the reaction mixture using an external magnet, enabling its reuse in multiple catalytic cycles with minimal loss of activity. researchgate.net This approach addresses both the economic and environmental aspects of sustainable catalysis.

Corrosion Inhibition Mechanisms and Performance

This compound has been identified as a highly effective corrosion inhibitor for mild steel, particularly in acidic environments. Its performance is attributed to its ability to adsorb onto the metal surface and form a protective barrier against the corrosive medium.

The corrosion inhibition capability of this compound stems from its strong adsorption onto the metal surface. This adsorption process is a complex interplay of physical and chemical interactions. The molecule contains multiple active centers, including the sulfur atom, nitrogen and oxygen atoms within the benzoxazole rings, and the aromatic rings themselves, all of which can interact with the metal surface.

The adsorption mechanism is often described by the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. The adsorption process involves both physisorption and chemisorption. Physisorption occurs through electrostatic interactions between the protonated inhibitor molecules and the charged metal surface. Chemisorption involves the sharing of electrons between the heteroatoms (S, N, O) of the inhibitor and the vacant d-orbitals of the iron atoms on the steel surface, leading to the formation of coordinate covalent bonds. Quantum chemical calculations have further elucidated this, showing that the high electron density around the heteroatoms and the π-electrons of the benzoxazole rings contribute significantly to the adsorption process.

Upon adsorption, this compound molecules form a dense and stable protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the aggressive corrosive environment. The effectiveness of this protective layer is confirmed by electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Potentiodynamic polarization studies show that this compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. EIS measurements reveal an increase in the charge transfer resistance and a decrease in the double-layer capacitance in the presence of the inhibitor, which is indicative of the formation of a protective film with insulating properties. The high inhibition efficiency, often exceeding 90% at optimal concentrations, underscores the robustness of the protective layer formed by this compound.

Table 1: Corrosion Inhibition Performance of this compound on Mild Steel in 1 M HCl

Inhibitor Concentration (M) Inhibition Efficiency (%) from Potentiodynamic Polarization Inhibition Efficiency (%) from EIS
0.0001 85.2 86.5
0.0005 92.8 93.1
0.001 95.6 96.0
0.005 97.3 97.8

Other Materials Science Applications

The unique chemical structure of this compound and its derivatives makes them attractive candidates for various applications in materials science. The benzoxazole moiety is a well-known fluorophore, and bis(benzoxazole) compounds are investigated for their fluorescent properties. These properties are being explored for applications such as fluorescent probes and chemosensors for the detection of metal ions. mdpi.comperiodikos.com.br For example, a macrocyclic chemosensor incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore has been shown to selectively detect Zn²⁺ and Cd²⁺ ions in aqueous media through a fluorescence response. mdpi.com

Furthermore, the ability of this compound to act as a ligand for various metal ions opens up possibilities for the creation of novel metal-organic frameworks (MOFs) and coordination polymers. These materials can have a wide range of applications, including in catalysis, gas storage, and sensing. The coordination of metal ions to the benzoxazole ligand can also lead to the development of new materials with interesting magnetic or optical properties. nih.govnih.gov

Structure Activity Relationship Sar Studies in Benzoxazole Chemistry

Methodologies for Identifying Key Functional Groups

The identification of crucial functional groups within benzoxazole (B165842) derivatives that contribute to their biological activity is achieved through a combination of synthetic chemistry and biological screening. A primary methodology involves the synthesis of a library of analogues where specific functional groups are systematically introduced, removed, or altered at various positions of the benzoxazole core. mdpi.com

A significant focus of SAR studies on benzoxazole derivatives has been on the substituents at the 2- and 5-positions of the benzoxazole ring system, as these have been shown to be critical for various biological activities. mdpi.com For instance, in the development of antimicrobial agents, the nature of the substituent at the 2-position can dramatically influence the potency and spectrum of activity. The introduction of different aryl or heterocyclic rings at this position has been a common strategy to modulate activity.

Table 1: Impact of Substitution at the 2-Position on the Antimicrobial Activity of Benzoxazole Derivatives

2-Substituent Target Organism Observed Activity
Phenyl Staphylococcus aureus Moderate
4-Chlorophenyl Staphylococcus aureus Enhanced
2,4-Dichlorophenyl Staphylococcus aureus High
4-Nitrophenyl Yeasts High

This table is a generalized representation based on findings from multiple studies on benzoxazole derivatives and does not represent data for a single specific study. researchgate.netresearchgate.net

Furthermore, the electronic properties of the substituents have been shown to play a vital role. The presence of electron-withdrawing groups, such as nitro or halogen moieties, can enhance the antimicrobial and antiproliferative effects of benzoxazole compounds. researchgate.netesisresearch.org Conversely, electron-donating groups at specific positions can also lead to potent activity, indicating that the optimal electronic nature of the substituent is often target-dependent. nih.gov

Strategies for Optimizing Molecular Frameworks

One common optimization strategy is scaffold hopping , where the benzoxazole core is replaced with other heterocyclic systems to explore new chemical space while retaining the key interacting functional groups. However, within the benzoxazole series, a more frequent approach is the modification of linkers and peripheral functional groups . For the specific compound, Bis(benzo[d]oxazol-2-ylmethyl)sulfane, the sulfane linker and the methylene (B1212753) groups represent points for potential modification.

Another key strategy is conformational constraint , where flexible parts of the molecule are rigidified. This can lead to an increase in binding affinity by reducing the entropic penalty upon binding to a biological target. This can be achieved by introducing cyclic structures or double bonds.

Isosteric and bioisosteric replacements are also widely used. This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency or pharmacokinetic properties. For example, a sulfide (B99878) linker could be replaced with a sulfoxide (B87167) or sulfone to alter its hydrogen bonding capacity and polarity.

Table 2: General Strategies for Molecular Framework Optimization in Benzoxazoles

Strategy Description Potential Impact
Substituent Modification Altering groups at key positions (e.g., 2- and 5-positions). Modulate potency, selectivity, and electronic properties.
Linker Modification Changing the length, flexibility, or chemical nature of the linker connecting the benzoxazole moieties. Influence spatial orientation and interaction with the target.
Conformational Restriction Introducing rigid elements into the molecular structure. Enhance binding affinity by reducing conformational flexibility.

Computational Approaches to SAR Analysis

In modern drug discovery, computational methods are integral to understanding and predicting the SAR of new compounds, including benzoxazole derivatives. These in silico techniques can significantly accelerate the optimization process by prioritizing the synthesis of the most promising analogues.

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent computational approach. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models can then be used to predict the activity of novel, unsynthesized derivatives. The descriptors used in QSAR models can be varied and include physicochemical properties such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters.

Molecular docking is another powerful computational tool that simulates the binding of a ligand (the benzoxazole derivative) to the active site of a biological target, such as an enzyme or a receptor. researchgate.nettandfonline.com This method provides insights into the plausible binding modes and intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. By visualizing these interactions, medicinal chemists can design new derivatives with improved binding affinity. For example, docking studies have been used to understand how benzoxazole derivatives interact with the active sites of proteins like Akt and nuclear factor kappa B (NF-κB), which are implicated in cancer. researchgate.net

Pharmacophore modeling is another computational strategy that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new scaffolds that fit the pharmacophore and are therefore likely to be active.

These computational approaches, when used in conjunction with traditional synthetic and biological testing, provide a comprehensive framework for the rational design and optimization of novel benzoxazole-based therapeutic agents.

Q & A

Basic: What are the standard synthetic routes for Bis(benzo[d]oxazol-2-ylmethyl)sulfane, and how is reaction progress monitored?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, describes a solvent-free reductive amination approach using hydrazine hydrate and absolute alcohol under reflux. Reaction progress is monitored via TLC (Chloroform:Methanol, 7:3 ratio). Post-reaction, the mixture is quenched in ice water to precipitate the product. outlines an alternative method using sodium carbonate in ethanol/water with α-bromoacetophenone, where TLC confirms completion after 60 minutes. Both methods emphasize TLC as a critical tool for real-time monitoring .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Used to confirm structural integrity. For instance, reports δ 11.45 ppm (NH proton) and δ 4.23 ppm (ethyl group) in DMSO-d6, while identifies cyclopropane protons at δ 0.85–0.89 ppm in CDCl3.
  • LCMS/ESIMS : Validates molecular weight (e.g., m/z 285.0 in ).
  • HPLC : Ensures purity (>95% in and 5 ).
  • FT-IR : Confirms functional groups (e.g., NH stretching at 3255 cm⁻¹ in ). Cross-validation using these methods minimizes structural ambiguities .

Advanced: How do intermolecular interactions in the crystal structure influence physicochemical stability?

reveals that the compound’s crystal lattice is stabilized by zig-zag C–H···N interactions (Table 1) and π–π stacking (Cg1···Cg2 distance: 3.80 Å). The short C6···S1 contact (3.49 Å) further enhances packing efficiency. These interactions contribute to thermal stability (m.p. 397–398 K) and resistance to solvent degradation. Researchers should prioritize single-crystal XRD to map such interactions for stability predictions .

Advanced: How can conflicting spectroscopic data be resolved during structural elucidation?

Contradictions in NMR or mass spectra (e.g., varying δ values for methyl groups in vs. 11 ) require multi-technique validation:

DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups.

2D NMR (COSY, HSQC) : Resolves overlapping signals, as shown in for imidazole derivatives.

XRD : Provides unambiguous bond lengths/angles, as in (dihedral angle: 9.91° between benzoxazole and phenyl rings).

LCMS-HRMS : Confirms exact mass (e.g., m/z 296.2 in ). Method triangulation mitigates misassignment risks .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

  • Stepwise purification : Intermediate isolation (e.g., isolates compound 2 before proceeding to target molecules).
  • Solvent selection : Polar aprotic solvents (e.g., DMSO in ) enhance solubility of aromatic intermediates.
  • Catalytic optimization : uses stoichiometric Na₂CO₃ to deprotonate thiols, improving electrophilic substitution efficiency.
  • By-product management : Ice-water quenching ( ) or recrystallization ( ) removes unreacted starting materials. Yield improvements (>88% in ) rely on these factors .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

  • DFT calculations : Model transition states for nucleophilic attacks (e.g., sulfur’s lone pair in sulfane bridges).
  • Molecular docking : Predicts binding affinity in biological systems, as seen in for thiol imaging probes.
  • Hirshfeld surface analysis : Maps intermolecular interaction propensities (e.g., S···C contacts in ). Pair computational results with experimental kinetics (e.g., reaction rates in ) for robust predictions .

Basic: What are the documented applications of this compound in medicinal chemistry?

While direct therapeutic data are limited, highlights structurally analogous bis-sulfanes as fluorescent probes for nonprotein thiols (e.g., glutathione) in lysosomes. The benzo[d]oxazole moiety’s electron-withdrawing properties enhance photostability, making it suitable for bioimaging. Derivatives in also show antimicrobial potential (30% yield for acetamide analogs), warranting further SAR studies .

Advanced: What synthetic challenges arise from steric hindrance in benzoxazole derivatives?

  • Reduced nucleophilicity : Bulky benzoxazole groups hinder sulfur’s accessibility in cross-coupling (e.g., lower yields in ).
  • Side reactions : notes competing Michael additions unless electrophiles (e.g., α-bromoacetophenone) are added slowly.
  • Solvent effects : Steric shielding is mitigated using high-polarity solvents (e.g., DMF in ). Kinetic studies under varying temperatures (25–80°C) help identify optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.